molecular formula C21H14N4O2S B14101086 (2E)-[2-(3-methylphenyl)hydrazinylidene][4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile

(2E)-[2-(3-methylphenyl)hydrazinylidene][4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No.: B14101086
M. Wt: 386.4 g/mol
InChI Key: LLNNFERDKRZJGJ-KOEQRZSOSA-N
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Description

(Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a unique combination of functional groups, including a chromenyl moiety, a thiazole ring, and a carbohydrazonoyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenyl moiety through the cyclization of appropriate precursors. The thiazole ring is then introduced via a condensation reaction with a suitable thioamide. Finally, the carbohydrazonoyl cyanide group is added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction could produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

Industry

In industry, (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also be utilized in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide include other chromenyl-thiazole derivatives and carbohydrazonoyl cyanide compounds. Examples include:

  • (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl chloride
  • (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl bromide

Uniqueness

What sets (Z)-N-(3-methylphenyl)-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H14N4O2S

Molecular Weight

386.4 g/mol

IUPAC Name

(2E)-N-(3-methylanilino)-4-(2-oxochromen-3-yl)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C21H14N4O2S/c1-13-5-4-7-15(9-13)24-25-17(11-22)20-23-18(12-28-20)16-10-14-6-2-3-8-19(14)27-21(16)26/h2-10,12,24H,1H3/b25-17+

InChI Key

LLNNFERDKRZJGJ-KOEQRZSOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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